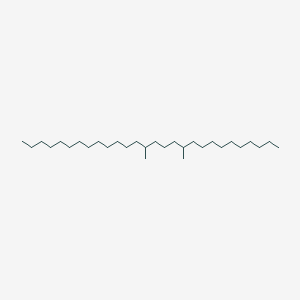
11,15-Dimethyloctacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,15-Dimethyloctacosane is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂. It is a member of the alkane family, characterized by its saturated carbon chain and the presence of two methyl groups at the 11th and 15th positions. This compound is often found in the cuticular waxes of insects, where it plays a role in various biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,15-Dimethyloctacosane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are conducted under high pressure and temperature to ensure complete saturation of the carbon chain .
Analyse Des Réactions Chimiques
Types of Reactions: 11,15-Dimethyloctacosane primarily undergoes reactions typical of alkanes, including:
Oxidation: This reaction can occur under harsh conditions, such as high temperatures and the presence of strong oxidizing agents like potassium permanganate or chromic acid. The major products are usually carboxylic acids or ketones.
Reduction: Although already a saturated hydrocarbon, further reduction can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation is a common substitution reaction for alkanes, where chlorine or bromine can replace hydrogen atoms under UV light or heat.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: No significant change due to saturation
Substitution: Alkyl halides
Applications De Recherche Scientifique
11,15-Dimethyloctacosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Plays a role in insect cuticular waxes, aiding in water retention and chemical communication.
Medicine: Potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a standard in chromatographic analysis.
Mécanisme D'action
The mechanism of action of 11,15-Dimethyloctacosane in biological systems involves its role in the cuticular waxes of insects. It helps in reducing water loss and protecting against microbial attacks. The molecular targets include the cuticle surface, where it forms a protective barrier .
Comparaison Avec Des Composés Similaires
- 4,10-Dimethyloctacosane
- 12,16-Dimethyloctacosane
- 5,9,13,17-Tetramethyltritriacontane
Comparison: 11,15-Dimethyloctacosane is unique due to its specific methyl group positions, which influence its physical properties and biological functions. Compared to other dimethyl alkanes, it may exhibit different melting points, solubility, and interaction with biological membranes .
Propriétés
Numéro CAS |
68547-17-1 |
|---|---|
Formule moléculaire |
C30H62 |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
11,15-dimethyloctacosane |
InChI |
InChI=1S/C30H62/c1-5-7-9-11-13-15-16-17-19-21-23-26-30(4)28-24-27-29(3)25-22-20-18-14-12-10-8-6-2/h29-30H,5-28H2,1-4H3 |
Clé InChI |
REURFEGSOUHVCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


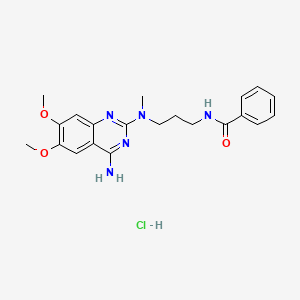
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)


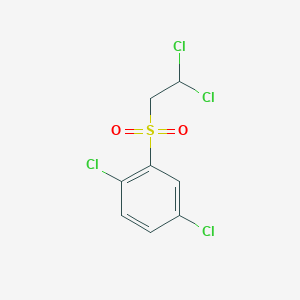


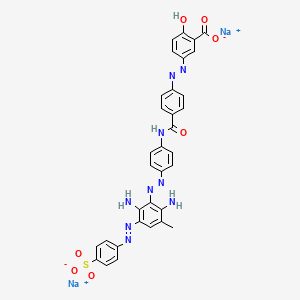
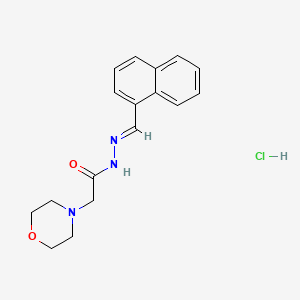
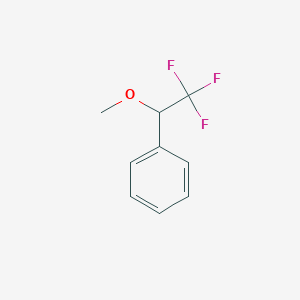
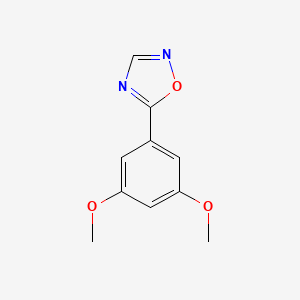
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
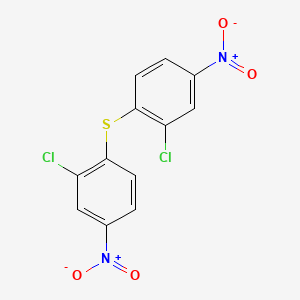
![4-[Chloro(diphenyl)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14468551.png)
